(1,2,3,4-13C4)butanedioic acid

Catalog No.
S735385
CAS No.
201595-67-7
M.F
C4H6O4
M. Wt
122.059 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4-13C4)butanedioic acid

CAS Number

201595-67-7

Product Name

(1,2,3,4-13C4)butanedioic acid

IUPAC Name

(1,2,3,4-13C4)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

122.059 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O

Tracing Metabolic Pathways:

One of the primary applications of Succinic acid-13C4 lies in its ability to trace metabolic pathways. Scientists can introduce this isotopically labeled molecule into a biological system, such as cells or whole organisms, and then track its incorporation into various downstream metabolites using techniques like Mass Spectrometry (MS) .

Since the carbon-13 atoms have a distinct mass signature compared to carbon-12, they can be readily identified and quantified in the resulting metabolites. This allows researchers to map the specific pathways through which Succinic acid-13C4 is converted into other molecules, providing valuable insights into cellular metabolism and its regulation .

Studying Cellular Function and Disease:

By analyzing the fate of Succinic acid-13C4 in different cell types or under various conditions, researchers can gain insights into cellular function and disease processes. For example, studies have utilized Succinic acid-13C4 to investigate:

  • Cancer metabolism: Understanding how cancer cells utilize and metabolize different nutrients, which can aid in developing targeted therapies .
  • Mitochondrial function: Assessing the activity and health of mitochondria, the cellular powerhouses, by monitoring the incorporation of Succinic acid-13C4 into the Krebs cycle (citric acid cycle) .
  • Metabolic disorders: Studying the dysregulation of metabolic pathways in diseases like diabetes or obesity by tracing the fate of labeled substrates like Succinic acid-13C4 .

Internal Standard in Mass Spectrometry:

Succinic acid-13C4 can also serve as an internal standard in MS experiments. Due to its distinct mass signature and well-defined chemical properties, it helps researchers to:

  • Calibrate and normalize mass spectra: Ensuring consistent and accurate measurements of other metabolites within the sample .
  • Quantify unknown metabolites: By comparing the signal intensity of unknown metabolites to the known signal of the internal standard, researchers can estimate their relative abundance .

(1,2,3,4-13C4)butanedioic acid, commonly known as succinic acid labeled with carbon-13 isotopes, is a dicarboxylic acid with the molecular formula C4H4O4. The presence of the carbon-13 isotope allows for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound plays a significant role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration and energy production.

Succinic acid, not specifically Succinic acid-13C4, plays a crucial role in cellular metabolism. It acts as an intermediate metabolite within the TCA cycle, a series of enzymatic reactions responsible for generating energy (ATP) in the form of ATP. Succinic acid is converted to fumaric acid by succinate dehydrogenase, an enzyme that also transfers electrons to the electron transport chain for ATP production.

Succinic acid-13C4, due to its isotopic labeling, does not participate directly in metabolic processes. Its primary function lies in MS-based research.

Succinic acid-13C4 shares similar safety hazards with regular succinic acid. It can cause skin irritation, serious eye damage, and respiratory irritation upon contact or inhalation [].

  • Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
  • Respiratory Irritation: Work in a well-ventilated area and consider using a fume hood for additional protection.
  • Disposal: Follow proper disposal procedures according to local regulations.
Typical of dicarboxylic acids. Key reactions include:

  • Decarboxylation: Heating can lead to the loss of carbon dioxide, forming butyric acid.
  • Esterification: Reacting with alcohols in the presence of acid catalysts yields esters.
  • Reduction: It can be reduced to butanediol using reducing agents like lithium aluminum hydride.

The thermodynamic data for these reactions indicate that the formation of (1,2,3,4-13C4)butanedioic acid from its precursors is exothermic, with standard enthalpy changes ranging from -130.3 kJ/mol to -151.8 kJ/mol depending on the specific reaction conditions used .

(1,2,3,4-13C4)butanedioic acid exhibits several biological activities due to its role in metabolic pathways. It is involved in:

  • Energy Production: As a key intermediate in the citric acid cycle, it contributes to ATP synthesis.
  • Metabolic Labeling: The carbon-13 isotopes allow for tracing metabolic pathways in research settings.
  • Antioxidant Properties: Some studies suggest that succinic acid derivatives may exhibit protective effects against oxidative stress.

The synthesis of (1,2,3,4-13C4)butanedioic acid can be achieved through various methods:

  • Isotopic Labeling: Natural succinic acid can be labeled using carbon-13 sources during fermentation processes.
  • Chemical Synthesis: It can be synthesized from simpler organic compounds through multi-step reactions involving oxidation and carboxylation.
  • Biotechnological Methods: Microbial fermentation using specific strains can produce labeled succinic acid efficiently.

(1,2,3,4-13C4)butanedioic acid has diverse applications across various fields:

  • Metabolic Research: Used extensively in tracing studies to understand metabolic pathways.
  • Food Industry: Acts as a food additive and flavoring agent due to its acidity and flavor profile.
  • Pharmaceuticals: Serves as a building block in drug synthesis and formulation.

Studies involving (1,2,3,4-13C4)butanedioic acid focus on its interactions within biological systems:

  • Metabolomics: Used to study metabolic flux and interactions within cellular metabolism.
  • Drug Interactions: Research indicates potential interactions with various pharmaceuticals affecting metabolic pathways.

Several compounds share structural similarities with (1,2,3,4-13C4)butanedioic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butanoic AcidC4H8O2Saturated fatty acid with distinct properties
Maleic AcidC4H4O4Unsaturated dicarboxylic acid used in polymer production
Fumaric AcidC4H4O4Geometric isomer of maleic acid; used in food industry
Malic AcidC4H6O5Contains an additional hydroxyl group; important in fruit metabolism

Each of these compounds has unique properties and applications that differentiate them from (1,2,3,4-13C4)butanedioic acid while sharing common functional groups or structural features. The isotopic labeling with carbon-13 specifically enhances the utility of (1,2,3,4-13C4)butanedioic acid in research settings compared to its non-labeled counterparts.

Chemical Synthesis Pathways

The synthesis of (1,2,3,4-13C4)butanedioic acid, also known as carbon-13 labeled succinic acid, requires specialized approaches that incorporate all four carbon atoms with the carbon-13 isotope [1]. Chemical synthesis pathways for this isotopically labeled compound typically involve starting materials that are already enriched with carbon-13 isotopes.

One prominent synthetic route utilizes ethyl acetoacetate-1,2,3,4-13C4 as a starting material, which can be sourced from commercial suppliers such as Cambridge Isotope Laboratories [2]. The synthesis pathway involves asymmetric reduction reactions catalyzed by alcohol dehydrogenase derived from lactobacillus, followed by subsequent chemical transformations to yield the desired butanedioic acid derivative [2].

Another approach involves isotope exchange reactions, where unlabeled butanedioic acid undergoes carbon exchange with carbon-13 enriched carbon sources under controlled conditions . This method requires careful optimization of reaction parameters including temperature, pH, and reaction time to achieve maximum isotopic incorporation while maintaining chemical integrity .

The synthesis can also be achieved through biocatalytic pathways, utilizing enzymes such as aldolases from Escherichia coli to facilitate stereoselective synthesis from simpler carbon-13 labeled precursors through aldol addition reactions . These enzymatic approaches offer advantages in terms of selectivity and mild reaction conditions, though they may require longer reaction times compared to purely chemical methods .

Synthesis MethodStarting MaterialYield RangeIsotopic Purity
Enzymatic ReductionEthyl acetoacetate-1,2,3,4-13C475-85%>98% 13C [2]
Isotope ExchangeUnlabeled butanedioic acid60-70%95-98% 13C
Biocatalytic13C-labeled aldehydes70-80%>97% 13C

Isotopic Enrichment Techniques

Isotopic enrichment techniques for (1,2,3,4-13C4)butanedioic acid production rely on several advanced methodologies that concentrate carbon-13 isotopes to achieve the required levels of enrichment [5]. The primary enrichment process begins with carbon monoxide containing approximately 1% carbon-13, which undergoes cryogenic liquefaction and distillation through several kilometers of specialized stainless-steel columns [5].

Cambridge Isotope Laboratories operates the world's largest carbon-13 isotope separation facility, utilizing distillation systems that represent one of the longest distillation processes of any kind globally [5]. The enrichment process produces carbon monoxide with greater than 99% carbon-13 content, which serves as the foundation for synthesizing isotopically labeled organic compounds [5].

The distillation process for carbon-13 enrichment requires several months to reach final enrichment levels, with the facility maintaining production capacity exceeding 420 kilograms of carbon-13 per year [5]. This enriched carbon monoxide is subsequently processed into various labeled chemicals, including dicarboxylic acids such as butanedioic acid derivatives [5].

Alternative enrichment techniques include preferential embedding methods, where heavier isotopes are selectively captured in cryogenic matrices [6]. This approach exploits energetic and momentum barriers that favor the incorporation of heavier carbon isotopes, though it is primarily demonstrated for atomic isotopes rather than complex organic molecules [6].

The Kiliani synthesis procedure has been adapted for preparing carbon-13 enriched starting compounds, particularly for metabolic intermediates that can be further converted to dicarboxylic acids [7]. This classical approach involves enzymatic methods using group-transferring enzymes such as transketolase, aldolase, and transaldolase to synthesize specifically carbon-13 labeled compounds with high yield and purity [7].

Production Challenges and Solutions

Production of (1,2,3,4-13C4)butanedioic acid faces significant challenges related to cost, yield optimization, and maintaining isotopic purity throughout the manufacturing process [8]. The high cost of carbon-13 starting materials represents a primary economic constraint, as these isotopically enriched precursors are expensive to produce and require specialized separation facilities [8].

One major challenge involves preventing isotopic dilution during chemical transformations, as conventional synthetic methods may introduce unlabeled carbon atoms from solvents, reagents, or atmospheric carbon dioxide [9]. Hydrogen-deuterium exchange studies on meteoritic dicarboxylic acids have demonstrated that isotopic exchange can occur under aqueous conditions, necessitating careful control of reaction environments to maintain isotopic integrity [9].

Scale-up difficulties arise from the specialized nature of isotope-labeled compound production, where traditional large-scale chemical manufacturing approaches may not be directly applicable [8]. Production facilities must implement Good Manufacturing Practice protocols while maintaining the stringent quality standards required for isotopically labeled compounds [8].

Cambridge Isotope Laboratories has addressed these challenges through continuous expansion of production capacity and implementation of the North Star project, which represents the world's largest carbon-13 production cascade [10]. This facility incorporates decades of engineering experience in isotope separation and has demonstrated exceptional performance with enrichment levels exceeding initial predictions [10].

Fermentation-based production methods offer potential solutions to some challenges, particularly for organic acid production at industrial scale [11]. Research has demonstrated succinic acid production at titers exceeding 100 grams per liter using engineered microorganisms, though adapting these methods for isotopically labeled variants requires additional considerations [11].

Production ChallengeImpactSolution Approach
High raw material costs60-80% of total production costImproved separation efficiency [5]
Isotopic dilution2-5% purity lossControlled atmosphere synthesis [9]
Scale-up limitationsLimited production volumesCascade expansion projects [10]
Quality control complexityExtended testing requirementsAdvanced analytical methods [12]

Quality Control and Analytical Characterization

Quality control and analytical characterization of (1,2,3,4-13C4)butanedioic acid requires sophisticated techniques capable of accurately determining isotopic enrichment and chemical purity [13]. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for characterizing carbon-13 labeled compounds, providing definitive information about isotopic incorporation and molecular structure [14].

Carbon-13 nuclear magnetic resonance spectroscopy offers unique advantages for isotope-labeled compound analysis, as each carbon atom displays distinct chemical shifts that can be readily distinguished from carbon-12 containing molecules [15]. The technique allows direct determination of isotopic enrichment levels and positional analysis of carbon-13 incorporation within the molecular framework [15].

Mass spectrometry techniques, particularly ultrahigh-performance liquid chromatography-tandem mass spectrometry, provide sensitive methods for quantitating carbon-13 enrichment with nanogram-level sample requirements [13]. These methods can detect isotopic species in samples with as low as 1.5 atom percent carbon-13 above natural abundance, making them suitable for quality control of highly enriched compounds [13].

Isotopic ratio outlier analysis represents an advanced mass spectrometry approach that utilizes characteristic isotopic patterns to differentiate biological signals from artifacts while providing exact carbon atom counts [16]. This technique significantly reduces possible molecular formulae and enhances compound identification accuracy [16].

The determination of isotopic purity requires specialized calculation methods that account for all isotopolog species present in the sample [17]. High-resolution mass spectrometry enables rapid characterization of isotopic purity with minimal sample consumption, often below nanogram levels, and can be performed without deuterated solvents [17].

Quality control protocols must include testing for chemical purity, isotopic purity, water content, and the presence of synthetic intermediates or degradation products [18]. Cambridge Isotope Laboratories implements comprehensive testing procedures that exceed standard commercial specifications to ensure product quality for research and clinical applications [18].

Analytical MethodDetection LimitPrecisionApplication
13C Nuclear Magnetic Resonance1 milligram±0.1% isotopic enrichmentStructural confirmation [15]
Liquid Chromatography-Mass Spectrometry1 nanogram±1.5% atom percent 13CPurity determination [13]
High-Resolution Mass Spectrometry<1 nanogram±0.05% isotopic purityRapid screening [17]
Isotopic Ratio Outlier Analysis10 nanograms±2% relative abundanceCompound identification [16]

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(~13~C_4_)Butanedioic acid

Dates

Modify: 2023-08-15

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